SNX9-1

Übersicht

Beschreibung

SNX9-1, auch bekannt als Sorting Nexin 9, ist ein Protein-kodierendes Gen, das zur Familie der Sorting Nexine gehört. Diese Familie zeichnet sich durch das Vorhandensein einer Phosphoinositid-Bindungsdomäne aus, die eine entscheidende Rolle beim intrazellulären Transport spielt. This compound ist an verschiedenen zellulären Prozessen beteiligt, darunter Endocytose, Makropinozytose und F-Aktin-Nukleation. Es interagiert mit mehreren Proteinen, wie z. B. Adaptorprotein 2, Dynamin, Tyrosinkinase-Nichtrezeptor 2 und Wiskott-Aldrich-Syndrom-ähnlichem Protein .

Wissenschaftliche Forschungsanwendungen

SNX9-1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: this compound wird verwendet, um den intrazellulären Transport und die Membrandynamik zu untersuchen.

Biologie: Es ist an Endocytose, Makropinozytose und der Reorganisation des Aktin-Zytoskeletts beteiligt, was es zu einem wertvollen Werkzeug für die Zellbiologieforschung macht.

Medizin: this compound ist an verschiedenen Krankheiten beteiligt, darunter Krebs und das Wiskott-Aldrich-Syndrom. Es wird untersucht, welche Rolle es bei Krankheitsmechanismen spielt und ob es ein potenzielles therapeutisches Ziel darstellt.

Industrie: this compound wird bei der Entwicklung von diagnostischen Tests und therapeutischen Interventionen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere molekulare Mechanismen aus:

Endocytose: this compound interagiert mit Clathrin und Adaptorprotein 2, um die Bildung von Clathrin-beschichteten Vesikeln zu erleichtern. Es nimmt auch an der Clathrin-unabhängigen Endocytose teil.

Reorganisation des Aktin-Zytoskeletts: this compound aktiviert den Arp2/3-Komplex, wodurch die Aktinpolymerisation und die Reorganisation des Zytoskeletts gefördert werden.

Intrazellulärer Transport: this compound reguliert den Transport verschiedener Rezeptoren und Signalmoleküle, wodurch zelluläre Signalwege beeinflusst werden.

Wirkmechanismus

Target of Action

The primary target of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, also known as SNX9-1, is the sorting nexin 9 (SNX9) protein . SNX9 is an important protein that participates in fundamental cellular activities . It binds strongly to dynamin and is partly responsible for the recruitment of this GTPase to sites of endocytosis .

Mode of Action

2-(5,7-dichloro-1H-indol-3-yl)ethanamine interacts with its target, SNX9, by binding to it. This binding stimulates the GTPase activity of dynamin, facilitating the scission reaction . The compound also has a high capacity for modulation of the membrane and might participate in the formation of the narrow neck of endocytic vesicles before scission occurs .

Biochemical Pathways

The interaction of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine with SNX9 affects the endocytosis pathway . Endocytosis is the process by which cells internalize molecules from the exterior. The compound’s interaction with SNX9 and dynamin facilitates the formation and scission of endocytic vesicles . It also activates the actin regulator N-WASP in a membrane-dependent manner to coordinate actin polymerization with vesicle release .

Result of Action

The result of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine’s action is the modulation of endocytosis, a fundamental cellular process. By interacting with SNX9 and dynamin, it facilitates the formation and scission of endocytic vesicles . This can impact various cellular functions, including nutrient uptake, receptor downregulation, and cellular signaling.

Biochemische Analyse

Biochemical Properties

SNX9-1 is a major dynamin-binding partner that binds and activates N-WASP to regulate actin assembly . It is well known for its role in clathrin-mediated endocytosis . The scaffolding activity of this compound and its interactions with functionally diverse proteins have roles in clathrin-independent endocytosis, cell migration and invasion, mitosis, and cytokinesis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Changes in this compound expression levels are associated with human disease, including cancer . Low levels of this compound promote formation and activity of invadosomes, whereas high levels promote cell migration through collagen .

Molecular Mechanism

The molecular mechanism of action of this compound is attributed to its influence on the activity of peroxisome proliferator-activated receptor γ (PPAR-γ), which belongs to the nuclear hormone receptor superfamily . Its transcription factors are activated by ligand .

Temporal Effects in Laboratory Settings

The results indicated that this compound plays a role in both mitotic events as HeLa-GFP–H2B cells depleted of this compound were delayed in their mitotic progression through both transitions .

Subcellular Localization

This compound localizes to the Golgi apparatus, where it may function in transport of ADAM precursors or GM130 from the Golgi, to invadopodia and mitotic spindles, consistent with its role as a multifunctional scaffold involved in multiple cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SNX9-1 beinhaltet die rekombinante DNA-Technologie. Das Gen, das this compound kodiert, wird in einen Expressionsvektor kloniert, der dann in eine geeignete Wirtszelle, wie z. B. Escherichia coli oder Hefe, eingebracht wird. Die Wirtszellen werden unter optimalen Bedingungen kultiviert, um das Protein zu exprimieren. Das exprimierte Protein wird dann mittels Affinitätschromatographie-Techniken gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt einem ähnlichen Ansatz wie die Synthese im Labormaßstab, jedoch in größerem Umfang. Bioreaktoren werden zur Kultivierung der Wirtszellen eingesetzt, und das Protein wird mit großtechnischen Chromatographiesystemen geerntet und gereinigt. Der Produktionsprozess wird optimiert, um eine hohe Ausbeute und Reinheit des Proteins zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SNX9-1 unterliegt verschiedenen biochemischen Reaktionen, darunter Phosphorylierung, Ubiquitinierung und proteolytische Spaltung. Diese Reaktionen regulieren seine Aktivität und Interaktionen mit anderen Proteinen.

Häufige Reagenzien und Bedingungen

Phosphorylierung: Kinasen wie Tyrosinkinasen und Serin/Threoninkinasen sind häufig an der Phosphorylierung von this compound beteiligt. Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von ATP und spezifischen Kofaktoren.

Ubiquitinierung: Ubiquitin-Ligasen erleichtern die Anlagerung von Ubiquitin-Molekülen an this compound. Dieser Prozess erfordert ATP und spezifische Ubiquitin-konjugierende Enzyme.

Proteolytische Spaltung: Proteasen wie Caspasen und Kalpaine spalten this compound an bestimmten Stellen und regulieren so seine Funktion.

Hauptprodukte, die gebildet werden

Phosphoryliertes this compound: Diese Form des Proteins hat eine veränderte Aktivität und Interaktionen.

Ubiquitiniertes this compound: Diese Form ist für den Abbau durch das Proteasom bestimmt.

Gespaltenes this compound: Die gespaltenen Fragmente können unterschiedliche Funktionen haben oder für den Abbau bestimmt sein.

Vergleich Mit ähnlichen Verbindungen

SNX9-1 gehört zur Familie der Sorting Nexine, die mehrere verwandte Proteine umfasst:

Sorting Nexin 1 (SNX1): Ist am endosomalen Sortieren und Rezeptorrecycling beteiligt.

Sorting Nexin 2 (SNX2): Funktioniert im endosomalen Transport und der Signaltransduktion.

Sorting Nexin 18 (SNX18): Spielt eine Rolle bei der Endocytose und der Dynamik des Aktin-Zytoskeletts.

Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seiner Fähigkeit, mit einer Vielzahl von Proteinen zu interagieren, und in seiner Beteiligung sowohl an der Clathrin-abhängigen als auch der Clathrin-unabhängigen Endocytose .

Eigenschaften

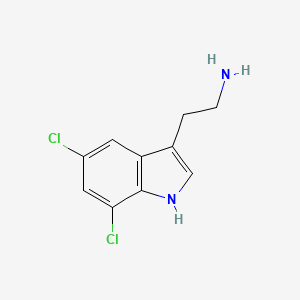

IUPAC Name |

2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMGVMKLSZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345659 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-23-6 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)

![2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2555789.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)

![3-methoxy-N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2555799.png)

![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)

![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2555808.png)